3-Nitrosopentane-2,4-dione

Description

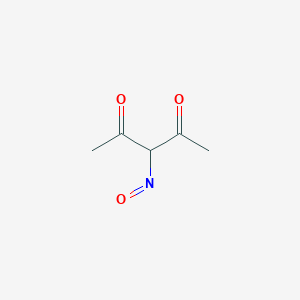

3-Nitrosopentane-2,4-dione is a nitroso-substituted diketone with the molecular formula C₅H₇NO₃. Its structure features a pentane-2,4-dione backbone (two ketone groups at positions 2 and 4) and a nitroso (-NO) substituent at position 2. This compound belongs to the broader class of 2,4-dione derivatives, which are characterized by their dual ketone functionalities and diverse substituents at position 3.

Properties

CAS No. |

62025-71-2 |

|---|---|

Molecular Formula |

C5H7NO3 |

Molecular Weight |

129.11 g/mol |

IUPAC Name |

3-nitrosopentane-2,4-dione |

InChI |

InChI=1S/C5H7NO3/c1-3(7)5(6-9)4(2)8/h5H,1-2H3 |

InChI Key |

NTSKFUAALXKHIK-UHFFFAOYSA-N |

SMILES |

CC(=O)C(C(=O)C)N=O |

Canonical SMILES |

CC(=O)C(C(=O)C)N=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

Core Structural Analogues

Pentane-2,4-dione Derivatives

- 3-(2-Nitro-1-phenylethyl)pentane-2,4-dione (CAS 72709-61-6) Structure: Features a nitro (-NO₂) group and a phenyl substituent at position 3. Molecular Formula: C₁₃H₁₅NO₄. Key Differences: The nitro group (electron-withdrawing) vs. nitroso (-NO) alters electronic properties and reactivity.

- 3-[2-Nitro-2-(2-chlorophenyl)hydrazono]pentane-2,4-dione Structure: Incorporates a nitro-substituted hydrazone moiety and a chlorophenyl group. Molecular Formula: C₁₁H₁₀ClN₃O₄.

Imidazolidin-2,4-dione Derivatives

- 3-Phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7) Structure: A bicyclic system with aryl substituents at positions 3 and 4. Key Properties: Exhibits acute cardiovascular effects in rats, highlighting the pharmacological relevance of 2,4-dione scaffolds . Synthesis: Prepared via Strecker synthesis using phenyl isocyanate and amino acids, differing from the nitroso-substituted target compound’s synthetic route .

Pyran-2,4-dione Derivatives

- C2-Symmetrical Bis-(β-enamino-pyran-2,4-dione) Structure: Two pyran-2,4-dione units linked by a 1,6-hexylene spacer. Key Findings:

- Polar nature with dipole moments ranging from 2.08–4.32 Debye (e.g., compound 2a: 4.32 D).

- Intermolecular interactions (H…H, O…H) dominate crystal packing, influencing stability .

Electronic and Physicochemical Properties

Notes:

- Nitroso groups confer unique redox properties but may reduce thermal stability compared to nitro or aryl substituents.

- Aryl-substituted diones (e.g., IM-7) exhibit enhanced biological activity due to lipophilicity and target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.